

Application Note: In Vitro Substrate Cleavage Assays Using Recombinant Cathepsin B

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Compound of Interest

Compound Name: Cathepsin B

Cat. No.: B1258555

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Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] Under pathological conditions, such as cancer, its expression and activity are often upregulated, contributing to tumor invasion and metastasis.[1][2] Therefore, the enzymatic activity of Cathepsin B is a key area of investigation for both basic research and therapeutic development. This application note provides detailed protocols and data for performing in vitro substrate cleavage assays using recombinant Cathepsin B.

Principle of the Assay

The activity of recombinant Cathepsin B is typically measured using a fluorogenic substrate. These substrates consist of a peptide sequence recognized by Cathepsin B, linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC) or cresyl violet.[3][4][5] In its intact form, the substrate is non-fluorescent or exhibits low fluorescence. Upon cleavage of the peptide by Cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[4][5]

Materials and Reagents

- Recombinant Human Cathepsin B

- Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC, Z-Phe-Arg-AMC)
- Assay Buffer (e.g., 25 mM MES, pH 5.0)[6]
- Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[6]
- 96-well black microplate
- Fluorescence microplate reader
- Inhibitor (optional, for control experiments, e.g., CA-074)

Experimental Protocols

Reagent Preparation

- Assay Buffer: Prepare a solution of 25 mM MES buffer and adjust the pH to 5.0. For some applications, 0.02% Brij-35 can be included.[6]
- Activation Buffer: Prepare the Assay Buffer and add Dithiothreitol (DTT) to a final concentration of 5 mM.[6] Prepare this buffer fresh on the day of the experiment.
- Recombinant Cathepsin B Solution: Reconstitute lyophilized recombinant Cathepsin B in the Activation Buffer to a stock concentration of 10 µg/mL.[6]
- Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.
- Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration (e.g., 80 µM) in Assay Buffer.[6]

Cathepsin B Activation

- Incubate the recombinant Cathepsin B stock solution (10 µg/mL in Activation Buffer) at room temperature for 15 minutes.[6] This step is crucial for the activation of the enzyme.
- After activation, dilute the enzyme to the final working concentration (e.g., 0.1 µg/mL) using the Assay Buffer.[6]

In Vitro Cleavage Assay

- Add 50 μ L of the diluted, activated recombinant Cathepsin B solution to the wells of a 96-well black microplate.
- Include a substrate blank control containing 50 μ L of Assay Buffer without the enzyme.
- To initiate the enzymatic reaction, add 50 μ L of the substrate working solution to each well.
- Immediately place the microplate in a fluorescence plate reader.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for a set period (e.g., 5-30 minutes), taking readings at regular intervals (e.g., every minute).^[6]

Data Analysis

- Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.
- The rate of the reaction (initial velocity, V_0) is determined from the linear portion of the fluorescence versus time plot.
- For inhibitor studies, the percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

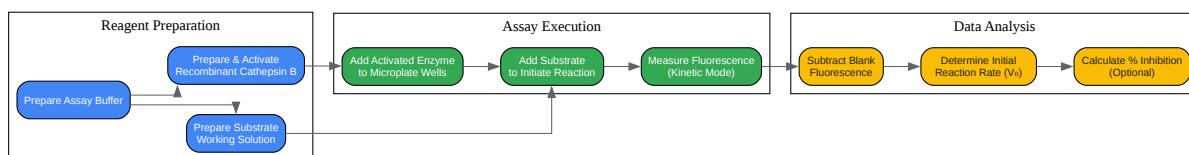
Data Presentation

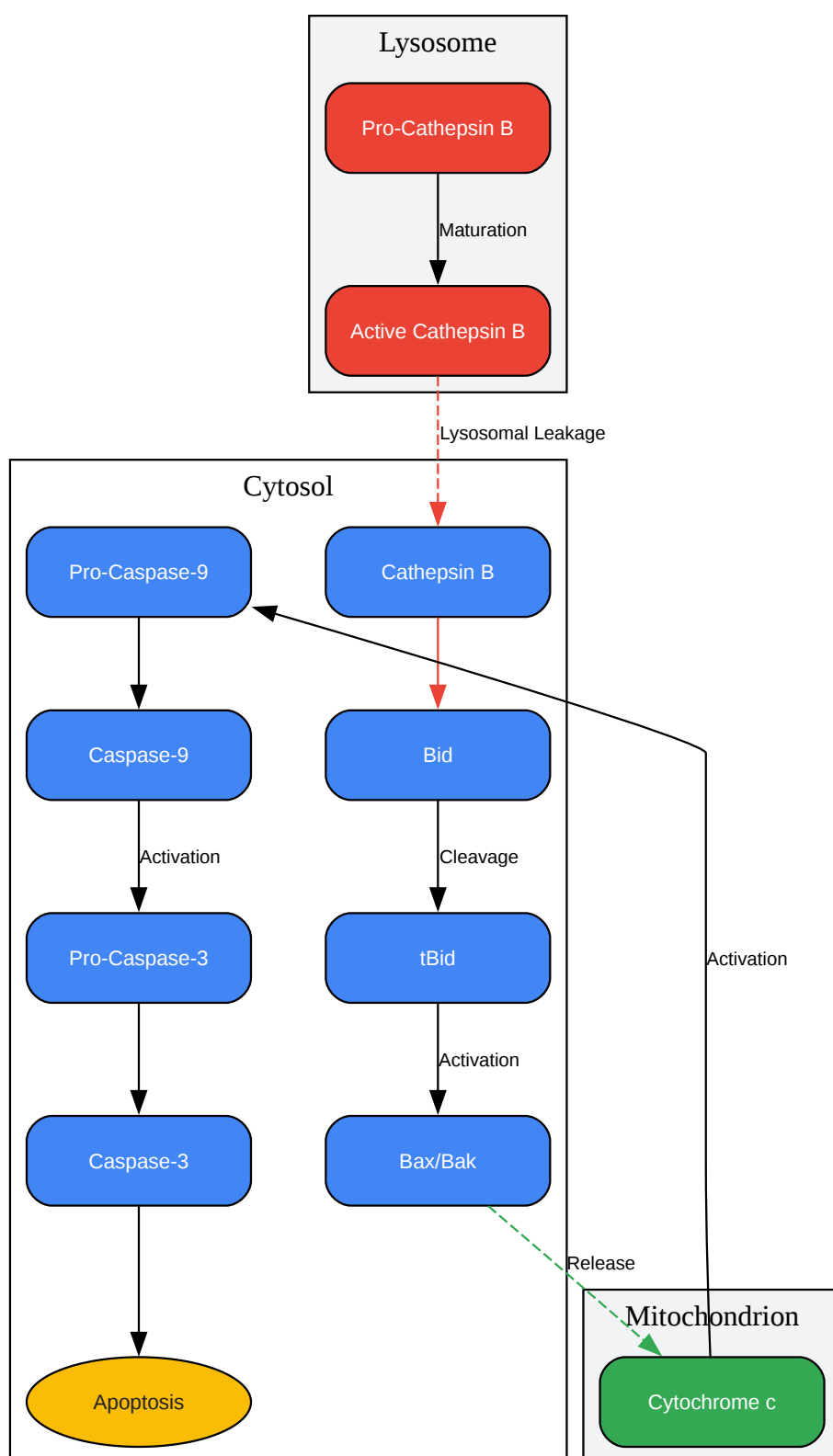
Kinetic Parameters of Recombinant Cathepsin B with Fluorogenic Substrates

Substrate	pH	Km (μM)	kcat (s^{-1})	kcat/Km ($\text{M}^{-1}\text{s}^{-1}$)	Reference
Z-Phe-Arg-AMC	4.6	132	1.8	13,636	[7] [8]
Z-Phe-Arg-AMC	7.2	114	0.05	438	[7] [8]
Z-Arg-Arg-AMC	4.6	179	0.1	558	[7] [8]
Z-Arg-Arg-AMC	7.2	102	0.4	3,921	[7] [8]
Z-Nle-Lys-Arg-AMC	4.6	118	3.9	33,050	[7] [8]
Z-Nle-Lys-Arg-AMC	7.2	87	0.9	10,344	[7] [8]

Visualizations

Experimental Workflow for In Vitro Cathepsin B Substrate Cleavage Assay





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